molecular formula C18H12N2O3S2 B2680727 Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 397288-66-3

Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2680727
CAS RN: 397288-66-3
M. Wt: 368.43
InChI Key: NVLWJPFGSHNPDR-UHFFFAOYSA-N
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Description

“Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate” is a chemical compound. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate, as part of the benzo[d]thiazole and benzo[b]thiophene families, is involved in diverse synthetic and medicinal chemistry research. These compounds are pivotal in drug discovery due to their wide spectrum of pharmacological properties. For instance, Durcik et al. (2020) discuss the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, showcasing the molecule's role as a building block in drug discovery. This synthesis pathway highlights the molecule's versatility, allowing for substitution at various positions to explore the chemical space around the target ligand (Durcik et al., 2020).

Biological Activities and Potential Applications

In the realm of biological activities, molecules containing benzo[b]thiophene and benzo[d]thiazole units have been identified as potent and selective inhibitors of various biological targets. For example, Bridges et al. (1993) synthesized 4-substituted benzo[b]thiophene-2-carboxamidines, demonstrating potent and selective inhibition of urokinase-type plasminogen activator, a crucial enzyme in cancer metastasis. This highlights the potential of such compounds in developing new therapies for cancer (Bridges et al., 1993).

Furthermore, Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives, demonstrating a wide range of pharmacological activities. Their work emphasizes the molecule's potential in generating new therapeutic agents with antibacterial, antifungal, and anti-inflammatory properties (Isloor et al., 2010).

Chemical Libraries and Drug Development

Cho et al. (2010) reported the synthesis of a diverse library of methyl sulfone-containing benzo[b]thiophene derivatives using parallel solution-phase methods. These compounds have medicinal interest due to their drug-like properties, emphasizing the role of such molecules in expanding the toolkit for drug discovery and development (Cho et al., 2010).

Future Directions

Thiazole-based analogs have been the focus of a lot of research due to their diverse biological activities . They are being investigated for their potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . This suggests that “Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate” could also be a subject of future research in these areas.

properties

IUPAC Name

methyl 3-(1,3-benzothiazole-2-carbonylamino)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S2/c1-23-18(22)15-14(10-6-2-4-8-12(10)24-15)20-16(21)17-19-11-7-3-5-9-13(11)25-17/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLWJPFGSHNPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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